1-Hydroxypropane-2-sulfonamide

Medicinal chemistry Physicochemical profiling Building block selection

1-Hydroxypropane-2-sulfonamide (CAS 1493291-66-9) is a small aliphatic sulfonamide with the molecular formula C₃H₉NO₃S and a molecular weight of 139.18 g/mol. Its structure features a three-carbon propane backbone bearing a primary hydroxyl (–OH) group at C1 and a sulfonamide (–SO₂NH₂) group at C2, creating a stereogenic center at C2.

Molecular Formula C3H9NO3S
Molecular Weight 139.17
CAS No. 1493291-66-9
Cat. No. B2562295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxypropane-2-sulfonamide
CAS1493291-66-9
Molecular FormulaC3H9NO3S
Molecular Weight139.17
Structural Identifiers
SMILESCC(CO)S(=O)(=O)N
InChIInChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7)
InChIKeyUZVBTOYEOSZCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxypropane-2-sulfonamide (CAS 1493291-66-9): Structural Baseline and Procurement Context


1-Hydroxypropane-2-sulfonamide (CAS 1493291-66-9) is a small aliphatic sulfonamide with the molecular formula C₃H₉NO₃S and a molecular weight of 139.18 g/mol [1]. Its structure features a three-carbon propane backbone bearing a primary hydroxyl (–OH) group at C1 and a sulfonamide (–SO₂NH₂) group at C2, creating a stereogenic center at C2 [1][2]. Computed physicochemical descriptors include an XLogP3 of –1.3, a topological polar surface area (TPSA) of 88.8 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to ≥98%, and is primarily positioned as a versatile building block for medicinal chemistry and organosulfur compound synthesis .

Why Generic Substitution of 1-Hydroxypropane-2-sulfonamide Is Not Advisable Without Quantitative Comparison


Although numerous small aliphatic sulfonamide building blocks share the same sulfonamide pharmacophore, 1-hydroxypropane-2-sulfonamide cannot be freely interchanged with its closest structural analogs owing to three quantifiable structural features: (i) the primary hydroxyl group at C1, which increases the topological polar surface area by 20.3 Ų relative to propane-2-sulfonamide and provides a synthetic derivatization handle absent in all C1-unsubstituted analogs [1][2]; (ii) a stereogenic center at C2, making enantiomerically resolved forms (R and S) available as distinct procurement items, a feature entirely absent in the achiral comparators methanesulfonamide, ethanesulfonamide, and propane-2-sulfonamide [1][3]; and (iii) a unique constitutional isomer relationship with homotaurine (3-aminopropane-1-sulfonic acid)—identical molecular formula C₃H₉NO₃S but differing functional groups (sulfonamide vs. sulfonic acid; alcohol vs. amine) that confer completely divergent biological target profiles [1][4]. These differences are quantifiable and directly influence synthetic utility, physicochemical property optimization, and biological target engagement—making unverified substitution a risk to experimental reproducibility.

Quantitative Differentiation Evidence for 1-Hydroxypropane-2-sulfonamide vs. Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen Bond Capacity Differentiate 1-Hydroxypropane-2-sulfonamide from Propane-2-sulfonamide

The presence of the primary hydroxyl group at C1 increases the topological polar surface area (TPSA) of 1-hydroxypropane-2-sulfonamide to 88.8 Ų, compared with 68.5 Ų for propane-2-sulfonamide (CAS 81363-76-0), methanesulfonamide (CAS 3144-09-0), and ethanesulfonamide (CAS 1520-70-3)—a consistent 20.3 Ų increase attributable solely to the hydroxyl substituent [1][2][3][4]. This is accompanied by an increase in hydrogen bond donor count from 1 to 2 and hydrogen bond acceptor count from 3 to 4 [1][2]. The XLogP3 shifts from –0.3 (propane-2-sulfonamide) to –1.3 (target compound), reflecting a quantifiable increase in hydrophilicity [1][2].

Medicinal chemistry Physicochemical profiling Building block selection

Presence of a Stereogenic Center Enables Enantioselective Synthesis Not Possible with Achiral Aliphatic Sulfonamide Building Blocks

1-Hydroxypropane-2-sulfonamide possesses a stereogenic center at C2, as confirmed by the availability of separate enantiomerically resolved forms: (R)-1-hydroxypropane-2-sulfonamide (CAS 2490187-98-7) and (2S)-1-hydroxypropane-2-sulfonamide, each with distinct PubChem Compound Identifiers (CID 165978139 for the R-enantiomer) [1][2]. In contrast, propane-2-sulfonamide (CAS 81363-76-0), methanesulfonamide (CAS 3144-09-0), and ethanesulfonamide (CAS 1520-70-3) are all achiral molecules with no stereogenic center [3][4][5]. The rotatable bond count also differs: 2 for the target compound versus 1 for propane-2-sulfonamide, reflecting the additional conformational degree of freedom from the hydroxymethyl group [1][3].

Asymmetric synthesis Chiral building blocks Enantioselective drug discovery

Constitutional Isomer Differentiation from Homotaurine—Identical Molecular Formula, Fundamentally Different Functional Groups and Biological Activity

1-Hydroxypropane-2-sulfonamide (C₃H₉NO₃S, MW 139.18) and homotaurine/tramiprosate (3-aminopropane-1-sulfonic acid, CAS 3687-18-1, C₃H₉NO₃S, MW 139.18) share an identical molecular formula and molecular weight yet are constitutional isomers with non-overlapping functional group architecture [1][2]. The target compound features a sulfonamide (–SO₂NH₂) at C2 and a hydroxyl (–OH) at C1, whereas homotaurine bears a sulfonic acid (–SO₃H) at C3 and a primary amine (–NH₂) at C1 [1][2]. This difference is functionally decisive: homotaurine is a known GABA receptor agonist, glycosaminoglycan mimetic, and amyloid-β binding agent with established biological roles including anticonvulsant, nootropic, and anti-inflammatory activity [2]. No such biological annotation exists for 1-hydroxypropane-2-sulfonamide.

Constitutional isomer differentiation Sulfonamide vs. sulfonic acid Target selectivity

Aliphatic Sulfonamide Class Exhibits Distinct Carbonic Anhydrase Isoform Selectivity Profile Relative to Aromatic Sulfonamides

Published crystallographic and biochemical studies demonstrate that aliphatic sulfonamides as a class exhibit a carbonic anhydrase (CA) inhibition profile distinct from that of aromatic/heterocyclic sulfonamides. Specifically, aliphatic monosulfamates/bis-sulfamates were shown to be nanomolar inhibitors of human CA isoforms II, IX, and XII, whereas aromatic/heterocyclic sulfonamides promiscuously inhibit most CA isozymes with low nanomolar affinity [1]. A 2023 combined in silico and crystallographic study further confirmed that aliphatic sulfonamides can achieve isoform-selective inhibition of hCA II, and that minor structural modifications (e.g., H→F substitution) significantly alter binding modes within the enzyme active site, with the balance of electrostatic and steric effects modulating protein–ligand interactions [2]. While 1-hydroxypropane-2-sulfonamide itself has not been profiled in these studies, its structural classification as a small aliphatic sulfonamide positions it within this pharmacologically differentiated class.

Carbonic anhydrase inhibition Isoform selectivity Aliphatic sulfonamide pharmacology

Primary Hydroxyl Group Provides a Synthetic Derivatization Handle Absent in All Smaller Alkyl Sulfonamide Building Blocks

The primary hydroxyl group at C1 of 1-hydroxypropane-2-sulfonamide enables a range of chemical transformations—including esterification, etherification (e.g., benzyl protection to yield (2S)-1-(benzyloxy)propane-2-sulfonamide), oxidation, and sulfonation—that are categorically impossible with propane-2-sulfonamide (CAS 81363-76-0), methanesulfonamide (CAS 3144-09-0), and ethanesulfonamide (CAS 1520-70-3), all of which lack any hydroxyl substituent [1][2][3]. Vendor catalogs explicitly list this compound as a versatile building block for the synthesis of more complex organosulfur compounds . The commercial availability of the benzyl-protected derivative (2S)-1-(benzyloxy)propane-2-sulfonamide further validates the synthetic utility of the hydroxyl handle in practice .

Synthetic derivatization Hydroxyl functionalization Building block versatility

Procurement-Relevant Application Scenarios for 1-Hydroxypropane-2-sulfonamide


Chiral Building Block for Enantioselective Medicinal Chemistry Campaigns

When a synthetic route requires a chiral sulfonamide scaffold to explore stereochemistry-dependent biological activity, 1-hydroxypropane-2-sulfonamide is the smallest commercially available aliphatic sulfonamide building block possessing a stereogenic center, with both (R)- and (S)-enantiomers available as distinct catalog items [1][2]. This contrasts with the achiral propane-2-sulfonamide, methanesulfonamide, and ethanesulfonamide, which cannot support enantioselective SAR studies [3]. Procurement of the racemate or single enantiomer should be verified by chiral purity specification on the certificate of analysis.

Bifunctional Scaffold Requiring Orthogonal Derivatization at Hydroxyl and Sulfonamide Positions

For parallel synthesis or library generation strategies requiring sequential functionalization, the primary hydroxyl group of 1-hydroxypropane-2-sulfonamide provides a chemically orthogonal handle to the sulfonamide group—enabling, for example, O-alkylation/esterification at C1 followed by N-functionalization at the sulfonamide [1]. This bifunctionality is absent from propane-2-sulfonamide (no hydroxyl) and represents a key structural advantage for diversity-oriented synthesis [3].

Aliphatic Sulfonamide Scaffold Selection for Carbonic Anhydrase Isoform-Selective Inhibitor Design

Investigators targeting specific carbonic anhydrase isoforms (e.g., tumor-associated hCA IX or hCA XII) should consider the aliphatic sulfonamide class, which has been shown to exhibit nanomolar inhibition with isoform selectivity, as opposed to the promiscuous inhibition profile of aromatic sulfonamides [4][5]. 1-Hydroxypropane-2-sulfonamide, as a minimally substituted aliphatic sulfonamide, offers a core scaffold whose hydroxyl group can be used to introduce additional binding elements (e.g., coumarin or other tail groups) to further tune selectivity, following the design principles validated by crystallographic studies [5].

Physicochemical Property Optimization Requiring Increased Polarity and Hydrogen Bonding Capacity

In lead optimization programs where increasing TPSA and hydrogen bonding capacity is desired to reduce passive membrane permeability or enhance aqueous solubility, 1-hydroxypropane-2-sulfonamide (TPSA 88.8 Ų; 2 HBD; 4 HBA) offers a quantifiable advantage of +20.3 Ų TPSA and +1 HBD over propane-2-sulfonamide (TPSA 68.5 Ų; 1 HBD; 3 HBA), as computed by identical methodology [1][3]. This difference can be decisive when fine-tuning ADME properties within a congeneric series.

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